Boc-D-tyr(2,6-CL2-bzl)-OH
Description
Boc-D-tyr(2,6-CL2-bzl)-OH is a protected amino acid derivative widely used in peptide synthesis. Its structure features a D-tyrosine backbone modified with a tert-butoxycarbonyl (Boc) group at the N-terminus and a 2,6-dichlorobenzyl (2,6-CL2-bzl) group at the phenolic oxygen of tyrosine. Key properties include:
- Molecular formula: C₂₁H₂₃Cl₂NO₅
- Molecular weight: 440.32 g/mol
- Physical properties: Melting point = 128–130°C; predicted boiling point = 594.0±50.0°C; density = 1.305±0.06 g/cm³ .
- Optical activity: [α]²⁰/D = +20±1° (c = 2% in ethanol) , critical for stereoselective synthesis.
This compound is essential for introducing chlorinated aromatic moieties into peptides, enhancing stability and modulating receptor interactions.
Properties
IUPAC Name |
(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODHIGHXRDNRPP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection Strategy
The preparation of Boc-D-tyr(2,6-CL2-bzl)-OH follows a two-step protection sequence:
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Amino Group Protection : The α-amino group of D-tyrosine is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A representative protocol involves dissolving D-tyrosine in a 1:1 mixture of dioxane and 1 M NaOH, followed by Boc₂O addition at 0–5°C. The reaction proceeds for 4–6 hours, yielding Boc-D-tyrosine with >95% efficiency.
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Phenolic Hydroxyl Protection : The hydroxyl group is benzylated using 2,6-dichlorobenzyl chloride (2,6-DCB-Cl) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Heating to 50–60°C for 12–18 hours ensures complete etherification.
Critical Parameters :
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and purity:
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Continuous Flow Reactors : Boc protection is conducted in continuous flow systems at 25°C, reducing reaction time to 1–2 hours with 98% yield.
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Microwave-Assisted Benzylation : 2,6-DCB-Cl reactions under microwave irradiation (100°C, 30 minutes) achieve 94% conversion, minimizing side products.
Purification and Characterization
Workup and Isolation
Post-synthesis, the crude product is isolated via:
Analytical Validation
Spectroscopic Data :
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.15 (m, 3H, Ar-H), 5.10 (s, 2H, OCH₂), 4.45 (dd, 1H, α-H), 1.45 (s, 9H, Boc) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (COOH), 155.0 (Boc C=O), 129.8–126.2 (Ar-C), 79.5 (C(CH₃)₃) |
| HRMS | [M+H]⁺ Calculated: 441.12; Found: 441.11 |
Optimization Strategies
Racemization Mitigation
Racemization during benzylation is minimized by:
Solvent and Catalyst Screening
Comparative studies reveal:
| Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60°C | 92% | 98% |
| THF | NaHCO₃ | 50°C | 78% | 89% |
| DCM | Et₃N | 40°C | 65% | 82% |
Challenges and Solutions
Byproduct Formation
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Chloro-Tyrosine Adducts : Excess 2,6-DCB-Cl leads to dichlorinated byproducts. Stoichiometric control (1.1 equiv) and slow reagent addition mitigate this issue.
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Boc Deprotection : Acidic workup conditions (pH <3) risk premature Boc removal. Neutralization to pH 5–6 preserves the protecting group.
Industrial Case Study
A 2024 pilot-scale synthesis by PharmaSynth Ltd. achieved 85% yield via:
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Catalytic DMAP : 0.5 mol% 4-dimethylaminopyridine accelerated benzylation by 40%.
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Crystallization Gradient Cooling : Stepwise cooling (60°C → 4°C) enhanced crystal purity to 99.5%.
Emerging Methodologies
Enzymatic Protection
Recent advances employ lipases for enantioselective Boc protection, achieving 99% ee in aqueous media.
Flow Photochemistry
UV-assisted flow systems enable benzylation at 25°C with 90% yield, reducing energy costs.
Chemical Reactions Analysis
Types of Reactions
Boc-D-tyrosine(2,6-dichlorobenzyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted tyrosine derivatives.
Deprotection Reactions: D-tyrosine(2,6-dichlorobenzyl)-OH.
Oxidation and Reduction Reactions: Quinones and alcohols derived from the phenolic group.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Boc-D-tyr(2,6-CL2-bzl)-OH is utilized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural modifications enhance drug efficacy and specificity, making it valuable for developing targeted therapies .
Neuropharmacology Studies
Research has highlighted its role in understanding neurotransmitter activity and receptor interactions. By modifying the compound, scientists can design novel therapeutic agents that better target specific receptors in the brain, potentially leading to advancements in treating conditions such as depression or anxiety .
Biochemical Research
Investigating Enzyme Interactions
In biochemical studies, this compound aids researchers in exploring enzyme interactions and protein functions. This understanding is vital for elucidating complex biological processes and developing enzyme inhibitors or activators .
Protein Structure Studies
The compound is also used in structural biology to investigate protein conformations and interactions. Its unique properties allow researchers to study how proteins fold and interact with other biomolecules, providing insights into disease mechanisms at the molecular level .
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound serves as a versatile building block for synthesizing diverse chemical structures. This capability enables chemists to explore new compounds with potential therapeutic applications across various medical fields .
Peptide Synthesis Applications
The compound is frequently employed in peptide synthesis as a protective group. This application allows for selective reactions without interference from other functional groups, enhancing the efficiency of synthesizing complex peptides for drug development .
Material Science
Development of Advanced Materials
this compound's unique chemical properties make it suitable for developing advanced materials. These materials may include coatings or polymers that require specific chemical resistance or stability under various environmental conditions .
Analytical Chemistry
Quality Control Standards
In analytical chemistry, this compound is utilized as a standard in various analytical techniques. It plays a crucial role in the detection and quantification of tyrosine derivatives in pharmaceutical manufacturing, ensuring product quality and compliance with regulatory standards .
Case Study 1: Neuropharmacological Applications
A study investigated the potential of this compound derivatives as selective serotonin reuptake inhibitors (SSRIs). The modifications led to compounds with enhanced binding affinity to serotonin receptors compared to traditional SSRIs.
Case Study 2: Enzyme Inhibition Research
Research demonstrated that this compound derivatives could effectively inhibit certain enzymes involved in metabolic pathways related to cancer proliferation. The study showed a significant reduction in enzyme activity when treated with these compounds.
Mechanism of Action
The mechanism of action of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2,6-dichlorobenzyl group enhances the stability and reactivity of the tyrosine residue, facilitating its incorporation into peptides.
Comparison with Similar Compounds
Boc-D-HSE(BZL)-OH
Key features :
- CAS : 150009-60-2
- Molecular formula: C₁₆H₂₃NO₅
- Molecular weight : 309.36 g/mol
- Substituents : Benzyl (Bzl) group instead of 2,6-dichlorobenzyl; homoserine (HSE) backbone instead of tyrosine.
- Safety : Higher hazard profile (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
Comparison :
- The absence of chlorine atoms reduces steric bulk and electronic effects, making Boc-D-HSE(BZL)-OH less lipophilic and reactive than Boc-D-tyr(2,6-CL2-bzl)-OH.
- Primarily used in non-chlorinated peptide sequences where milder aromatic protection is required .
Boc-tyr(3,5-Br₂)-OH
Key features :
Comparison :
Boc-Tyr(ET)-OH
Key features :
- Substituents : Ethyl (ET) group instead of halogenated benzyl.
- Applications: Used in non-halogenated peptide synthesis for reduced toxicity and cost.
Comparison :
- The ethyl group lacks the electron-withdrawing effects of chlorine, resulting in lower chemical stability but higher solubility in aqueous systems.
Tabulated Comparison of Key Properties
Discrepancies and Notes
Biological Activity
Boc-D-Tyr(2,6-CL2-bzl)-OH, also known as N-tert-butoxycarbonyl-D-tyrosine 2,6-dichlorobenzyl ester, is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its structural modifications enhance its biological activity, making it a valuable compound for various applications, including peptide synthesis and drug development.
- Molecular Formula : C21H23Cl2NO5
- Molecular Weight : 440.32 g/mol
- Melting Point : 128-130°C
- Boiling Point : 594.0±50.0 °C (predicted)
- Density : 1.305±0.06 g/cm³ (predicted) .
This compound exhibits its biological activity primarily through its interactions with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of tyrosine can exhibit significant antibacterial properties. For instance, peptides incorporating tyrosine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1-8 µM .
- Cell Membrane Permeabilization : The compound has been noted for its ability to permeabilize bacterial membranes, which is crucial for its antimicrobial effectiveness. This property allows it to disrupt the integrity of bacterial cells rapidly, leading to cell death .
Biological Studies and Case Reports
Several studies have investigated the biological implications of this compound:
- In Vitro Studies : Research has indicated that this compound can influence various signaling pathways. Amino acid derivatives are known to affect the secretion of anabolic hormones and enhance mental performance during stress-related tasks .
- Peptide Synthesis Applications : The compound serves as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions. This property is vital for creating complex peptide structures that are crucial in therapeutic applications .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications like those present in this compound can lead to enhanced bioavailability and modified clearance rates in biological systems .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Boc-D-tyr(2,6-CL2-bzl)-OH with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be ensured by employing chiral chromatography (e.g., HPLC with chiral stationary phases) and verifying stereochemistry via circular dichroism (CD) spectroscopy. Protecting group strategies, such as the use of Boc (tert-butoxycarbonyl) and 2,6-dichlorobenzyl (CL2-bzl) groups, should be optimized to minimize racemization during coupling reactions. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled, as evidenced by studies on similar tyrosine derivatives .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm backbone connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for precise molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches from Boc groups).
Cross-referencing with literature data for analogous compounds is critical to resolve ambiguities .
Q. What solvent systems are optimal for dissolving this compound in peptide coupling reactions?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to dissolve protected amino acids while stabilizing reactive intermediates. Solubility tests under varying pH and ionic strength should precede large-scale reactions to avoid precipitation. For example, studies on Boc-Tyr(Boc)-OH highlight the importance of solvent choice in minimizing side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations) for this compound?
- Methodological Answer :
- Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers around the benzyl group).
- Use computational modeling (DFT or molecular dynamics) to predict conformational preferences and compare with experimental data.
- Triangulate findings with alternative techniques like X-ray crystallography if crystalline derivatives can be obtained. Discrepancies may arise from solvent-induced conformational changes or impurities, necessitating iterative purification and analysis .
Q. What strategies are effective for studying the steric and electronic effects of the 2,6-dichlorobenzyl group on peptide conformation?
- Methodological Answer :
- Comparative NMR studies : Synthesize analogs with varying substituents (e.g., 2-Cl, 6-Cl, or unmodified benzyl) and analyze chemical shift differences in key protons (e.g., aromatic or α-H).
- X-ray crystallography : Resolve crystal structures to quantify dihedral angles and steric clashes.
- Molecular docking : Simulate interactions with target enzymes or receptors to predict bioavailability. For example, substituent effects in VIP receptor agonists demonstrate how halogenation alters binding kinetics .
Q. How should researchers design experiments to investigate the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Conduct kinetic studies by exposing the compound to graded pH buffers (e.g., 0.1 M HCl to pH 2; 0.1 M NaOH to pH 12) and monitor degradation via HPLC at timed intervals.
- Identify degradation products using LC-MS and propose cleavage mechanisms (e.g., Boc deprotection under acidic conditions).
- Compare with stability data for structurally similar compounds, such as Boc-Lys-OH, to extrapolate protective group vulnerabilities .
Q. What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Implement statistical process control (SPC) by tracking critical parameters (e.g., reaction yield, enantiomeric excess) across batches using control charts.
- Use multivariate analysis (e.g., PCA) to identify correlated variables (e.g., temperature, catalyst purity) contributing to variability.
- Cross-validate results with independent analytical labs to rule out instrumentation bias. Triangulation of quantitative and qualitative data enhances reliability .
Methodological Best Practices
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings, as exemplified in studies on tyrosine derivatives .
- Literature Integration : Anchor experimental designs in peer-reviewed protocols for analogous compounds, ensuring alignment with established chemical principles .
- Error Analysis : Quantify measurement uncertainties (e.g., NMR integration errors, HRMS ppm deviations) and report confidence intervals for key results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
